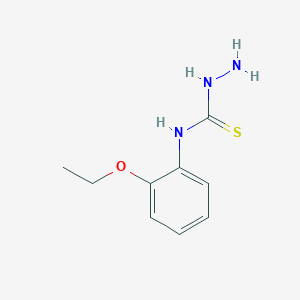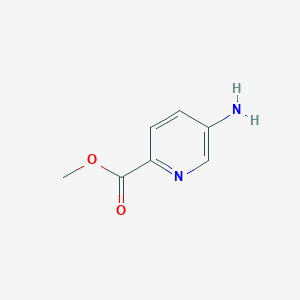
6-chloro-3,4-dihydro-2H-1,4-benzoxazine
Descripción general
Descripción
6-Chloro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound derived from the fusion of benzoxazine and 6-chloro-1,2-benzisoxazole. It has an empirical formula of C8H8ClNO and a molecular weight of 169.61 .
Synthesis Analysis
The synthesis of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine involves starting from (S)- and ®-methyl 2-acetamido-3-(3-chlorophenyl)propanoates as a source of chirality . A one-pot procedure for transesterification and cleavage of the N-acetyl group was developed to prevent racemization during the hydrolysis of the methyl ester group .Molecular Structure Analysis
The molecular structure of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine is represented by the SMILES string Clc1ccc2OCCNc2c1 . The InChI key is WMVHXRNLZBQWFK-UHFFFAOYSA-N .Chemical Reactions Analysis
6-Chloro-3,4-dihydro-2H-1,4-benzoxazine has been used as a catalyst in the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .Physical And Chemical Properties Analysis
6-Chloro-3,4-dihydro-2H-1,4-benzoxazine is a solid compound . Its molecular weight is 169.61 , and its molecular formula is C8H8ClNO .Aplicaciones Científicas De Investigación
1. Enantioselective Synthesis
- Application Summary: This compound is used in the enantioselective synthesis of 6-chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide and its derivatives . These synthesized benzothiazines might serve as useful building blocks for enantioselective synthesis of pharmacologically active compounds .
- Methods of Application: The synthesis starts from (S)- and ®-methyl 2-acetamido-3-(3-chlorophenyl)propanoates as a source of chirality. A one-pot procedure for transesterification and cleavage of the N-acetyl group was developed to prevent racemization during the hydrolysis of the methyl ester group .
- Results: The study demonstrated that the synthesized benzothiazines might serve as useful building blocks for enantioselective synthesis of pharmacologically active compounds .
2. Serotonin-3 (5-HT3) Receptor Antagonists
- Application Summary: 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine derivatives have been synthesized and evaluated for their serotonin-3 (5-HT3) receptor binding affinity . These compounds were found to be more potent than 3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxamides .
- Methods of Application: The synthesis involved structural modification of azasetron, a 5-HT3 receptor antagonist . A new series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamides was obtained .
- Results: In particular, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide showed a high affinity for 5-HT3 receptors (Ki =0.051 nM) and especially potent antagonistic activity against the von Bezold-Jarisch reflex (ED50 =0.089 μg/kg i.v.) in rats .
3. Synthesis of 4H-pyran, Pyranopyrazole and Pyrazolo[1,2-b]phthalazine Derivatives
- Application Summary: N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) is used as a highly efficient and homogeneous catalyst for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives .
- Methods of Application: The synthesis involves a one-pot multi-component reaction (MCR) in water .
- Results: The synthesized compounds could have potential applications in various fields due to their unique chemical structures .
4. Preparation of 9-Aryl-1,8-dioxo-octahydroxanthene Derivatives
- Application Summary: A new N-bromo sulfonamide reagent, namely N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, was synthesized and used as a new and highly efficient catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives .
- Methods of Application: The synthesis involves the condensation reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) and various arylaldehydes .
- Results: The synthesized compounds could have potential applications in various fields due to their unique chemical structures .
5. Synthesis of Antimicrobial Compounds
- Application Summary: Benzoxazin, benzoxazinone and many other compounds having these skeleton are heterocyclic and are of great medicinal importance . They are reported to exhibit many useful pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .
- Methods of Application: The synthesis involves the use of a heterocyclic ring with oxygen, nitrogen and sulphur .
- Results: The synthesized compounds have been found to be antimicrobial .
6. Inhibitors of Interleukin-1
- Application Summary: 3,1-benzoxazine are inhibitors of interleukin-1 that exhibits a number of immune and anti-inflammatory action .
- Methods of Application: The synthesis involves the use of a heterocyclic ring with oxygen, nitrogen and sulphur .
- Results: The synthesized compounds have been found to inhibit interleukin-1 .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloro-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVHXRNLZBQWFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500872 | |
| Record name | 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3,4-dihydro-2H-1,4-benzoxazine | |
CAS RN |
70558-11-1 | |
| Record name | 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1314034.png)






![3-[(Pyridin-4-yl)amino]propan-1-ol](/img/structure/B1314045.png)



![12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid](/img/structure/B1314060.png)